Oncrasin-1 - 75629-57-1

Oncrasin-1

Catalog Number: EVT-277477
CAS Number: 75629-57-1
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oncrasin-1 is a small molecule identified through synthetic lethality screening on isogenic K-Ras mutant tumor cells. [] It selectively targets and kills cancer cells harboring K-Ras mutations, a genetic alteration frequently found in various cancers and associated with treatment resistance and poor prognosis. [, ] Oncrasin-1 demonstrates promising anti-cancer activity in vitro and in vivo, particularly in K-Ras mutant human lung cancer models. []

Synthesis Analysis

Oncrasin-1 and its analogues can be synthesized through various methods. One approach involves reacting 4-nitroindole-3-carbaldehyde with 3-chlorobenzyl bromide in the presence of sodium hydroxide and acetonitrile at room temperature, yielding 1-(3-chlorobenzyl)-4-nitroindole-3-carbaldehyde. [] This intermediate can then be further modified to generate Oncrasin-1 and other derivatives.

Molecular Structure Analysis

Oncrasin-1 consists of an indole ring core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a carbaldehyde group. [] Structure-activity relationship studies of Oncrasin-1 analogues suggest that the presence of either a hydroxymethyl or an aldehyde group at the 3-position of the indole ring is crucial for its activity. []

Chemical Reactions Analysis
  • Reduction: Reduction of the carbaldehyde group in 1-(3-chlorobenzyl)-4-nitroindole-3-carbaldehyde using sodium borohydride in ethanol at room temperature yields [1-(3-chlorobenzyl)-4-nitroindol-3-yl]methanol. []
  • Condensation: Under acidic conditions, [1-(3-chlorobenzyl)-4-nitroindol-3-yl]methanol undergoes condensation to form bis(1-(3-chlorobenzyl)-4-nitroindol-3-yl)methane. []
Mechanism of Action
  • Synthetic Lethality with K-Ras and PKCι: Oncrasin-1 exhibits synthetic lethality with oncogenic K-Ras and protein kinase C iota (PKCι). [, ] It induces abnormal aggregation of PKCι in the nucleus of sensitive cancer cells, leading to apoptosis. [, ]
  • Inhibition of RNA Polymerase II: Oncrasin-1 targets and inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, a critical enzyme for RNA transcription. [, ] This disruption of RNA processing machinery contributes to its anti-cancer effects. []
  • JNK Activation and STAT3 Inhibition: Oncrasin-1 analogues, such as Oncrasin-72 (NSC-743380), activate the c-Jun N-terminal kinase (JNK) pathway and inhibit the JAK2/STAT3 signaling pathway. [, ] This modulation of multiple cancer-related pathways contributes to its overall antitumor activity. []
Applications
  • Investigate K-Ras-dependent signaling pathways: Oncrasin-1 serves as a valuable tool to dissect the role of K-Ras and its downstream effectors, including PKCι, in cancer cell survival and proliferation. [, ]
  • Develop novel cancer therapeutics: The discovery of Oncrasin-1 and its analogues has spurred the development of new anti-cancer agents targeting the K-Ras/PKCι pathway and other related signaling cascades. [, , , ]
  • Identify synthetic lethal interactions: Oncrasin-1 serves as a model compound for identifying synthetic lethal interactions in cancer cells, which can be exploited for developing targeted therapies. [, ]
  • Study the mechanisms of RNA polymerase II regulation: Oncrasin-1 and its derivatives are valuable tools for investigating the regulation and function of RNA polymerase II in both normal and cancerous cells. [, ]
  • Explore the therapeutic potential of JNK activation and STAT3 inhibition: The discovery that Oncrasin-1 analogues modulate JNK and STAT3 signaling provides a rationale for exploring these pathways as potential therapeutic targets in cancer. [, ]
Future Directions
  • Optimizing its efficacy and safety profile: Further structural modifications of Oncrasin-1 are needed to enhance its potency, selectivity, and pharmacological properties for potential clinical translation. [, ]
  • Exploring its effectiveness in combination therapies: Combining Oncrasin-1 or its derivatives with other anti-cancer agents, such as PARP inhibitors, could potentially enhance its therapeutic efficacy by targeting multiple cancer vulnerabilities. []

NSC-743380 (Oncrasin-72)

Compound Description: NSC-743380 (also known as Oncrasin-72) is a potent analog of Oncrasin-1. This compound exhibits significant antitumor activity against various cancer cell lines, including those derived from lung, colon, ovary, kidney, and breast cancers . Notably, NSC-743380 demonstrates a superior safety profile and enhanced antitumor activity compared to another Oncrasin-1 analog, NSC-741909 .

Mechanistically, NSC-743380 operates by suppressing the phosphorylation of the C-terminal domain of RNA polymerase II, activating JNK, inhibiting JAK2/STAT3 phosphorylation, and suppressing cyclin D1 expression in sensitive human cancer cells . These actions contribute to its potent antitumor effects.

Relevance: As a potent analog of Oncrasin-1, NSC-743380 shares structural similarities and exhibits a comparable mechanism of action by inhibiting RNA polymerase II phosphorylation . The enhanced antitumor activity and improved safety profile of NSC-743380, as compared to Oncrasin-1, highlight its potential as a promising candidate for anticancer therapies .

NSC-741909 (Oncrasin-60)

Compound Description: NSC-741909 (also known as Oncrasin-60) is an analog of Oncrasin-1 that displays potent antitumor activity against a range of cancer cell lines, particularly those derived from lung, colon, breast, ovary, and kidney cancers . Notably, it exhibits a median 50% growth-inhibitory concentration (GI50) of approximately 10 nM in several sensitive cell lines .

Mechanistically, Oncrasin-60 induces sustained activation of c-Jun NH2-terminal kinase (JNK) in sensitive cancer cells, leading to apoptosis . This activation of JNK is critical for its cytotoxic effects.

1-[(3-Chlorophenyl)methyl]-1H-indole-3-methanol

Compound Description: This compound represents a specific example of an Oncrasin-1 analog where the aldehyde group at the 3-position of the indole ring is replaced with a hydroxymethyl group . These hydroxymethyl compounds, including this specific example, exhibit a range of potency compared to their corresponding aldehyde counterparts, with some being equipotent and others up to 100 times more potent .

Relevance: This compound highlights the structure-activity relationship (SAR) studies conducted on Oncrasin-1 analogs . Specifically, it demonstrates that replacing the aldehyde group with a hydroxymethyl group can significantly impact the compound's potency, indicating the importance of this position for its biological activity .

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides

Compound Description: This series of compounds was designed by combining structural elements from PAC-1, a procaspase-3 activator, and Oncrasin-1 . These compounds demonstrated significant cytotoxicity against various cancer cell lines, with some being more potent than PAC-1 and Oncrasin-1 . Notably, compound 5e from this series exhibited strong procaspase-3 activation ability, suggesting its potential as a starting point for developing novel caspase activators and anticancer agents .

Relevance: This series of compounds highlights an effort to develop new anticancer agents by integrating structural features from both Oncrasin-1 and PAC-1, a known procaspase-3 activator . The potent cytotoxicity and procaspase-3 activation observed with some compounds in this series underscore the potential of this approach for identifying novel anticancer drug candidates.

4-Nitroindola-3-karboksaldehida Derivatives

Compound Description: This series includes three compounds: 1-(3-klorobenzil)-4-nitroindola-3-karbaldehida, [1-(3-klorobenzil)-4-nitroindola-3-il]metanol, and bis(1-(3-klorobenzil)-4-nitroindola-3-il)metana . These were synthesized as part of an effort to discover new anticancer agents inspired by the structures of indola-3-karbinol and Oncrasin-1.

Relevance: These compounds were synthesized as part of an effort to discover new anticancer agents inspired by the structures of indola-3-karbinol and Oncrasin-1 . The incorporation of m-chlorobenzyl and nitro groups in these derivatives was based on the observation that these groups can enhance anticancer activity in indole derivatives.

RITA

Compound Description: RITA is a small molecule known to reactivate wild-type p53 and exhibit potent anticancer effects without significantly impacting normal cells . Studies have shown that RITA inhibits mRNA processing and transcription, leading to the downregulation of numerous oncogenes and genes involved in DNA repair mechanisms, particularly homologous recombination .

Relevance: While structurally distinct from Oncrasin-1, RITA shares a similar mechanism of action by targeting mRNA processing and transcription, ultimately leading to the inhibition of essential oncogenes and DNA repair pathways .

Aminoflavone (AF)

Compound Description: Aminoflavone (AF) is an anticancer compound that, like RITA and Oncrasin-1, disrupts mRNA processing and transcription, leading to the downregulation of crucial oncogenes and genes associated with DNA repair, particularly homologous recombination . This mechanism of action underscores its potential as a therapeutic agent for cancer.

Relevance: Despite structural differences from Oncrasin-1, Aminoflavone shares a common mechanism by targeting mRNA processing and transcription, thereby suppressing the expression of key oncogenes and DNA repair pathways . This shared mechanism highlights a potential avenue for developing combination therapies using compounds like Oncrasin-1 and Aminoflavone.

Ferrocene Conjugates of Oncrasin-1 and Related Indoles

Compound Description: These conjugates represent a novel class of compounds synthesized by combining the structural features of Oncrasin-1 and its related indoles with ferrocene . While specific details regarding their structures and activities are limited, these conjugates are intended to explore the potential synergistic effects of combining the anticancer properties of Oncrasin-1 with the unique properties of ferrocene.

Relevance: These conjugates represent a direct structural modification of Oncrasin-1, aiming to enhance its anticancer properties by incorporating ferrocene . This approach highlights the ongoing efforts to optimize and improve the efficacy of Oncrasin-1 as a potential anticancer therapeutic.

18F Radiolabelled Indole Containing Oncrasin-like Molecules

Compound Description: These compounds represent a series of Oncrasin-like molecules incorporating an 18F radiolabel . The introduction of the 18F radiolabel enables the tracking and imaging of these molecules in biological systems, providing valuable insights into their distribution, metabolism, and potential as diagnostic or therapeutic agents.

Relevance: These radiolabeled Oncrasin-like molecules offer a powerful tool for studying the pharmacokinetic properties and behavior of Oncrasin-1-like compounds in vivo . This information is crucial for optimizing the development of Oncrasin-1-based therapies and understanding their potential applications in cancer diagnosis and treatment.

Properties

CAS Number

75629-57-1

Product Name

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2

InChI Key

ZDRQMXCSSAPUMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O

Solubility

Soluble in DMSO

Synonyms

Oncrasin-1; Oncrasin 1; Oncrasin1;

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.